Cas no 41270-96-6 (4-IPP)

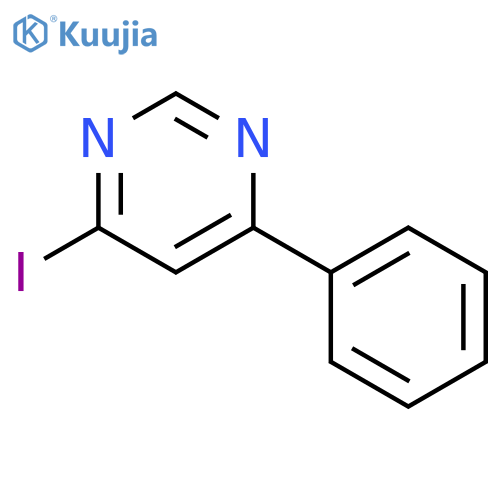

4-IPP structure

4-IPP 化学的及び物理的性質

名前と識別子

-

- 4-IODO-6-PHENYLPYRIMIDINE

- 4-IPP

- 4-iodo-2-methyl-6-nitro-aniline

- 4-iodo-2-methyl-6-nitrobenzenamine

- 4-iodo-6-methyl-2-nitroaniline

- 4-iodo-6-phenyl-pyrimidine

- 4-Jod-2-methyl-6-nitro-anilin

- 5-Jod-3-nitro-2-amino-toluol

- AG-F-82649

- BE-0723

- CTK4J7466

- iodomethylnitroaniline

- SureCN1509647

- HMS3413L22

- PD021682

- s2643

- SB60581

- CHEBI:91213

- MIF Antagonist III

- HMS3677L22

- CS-0032891

- BDBM50265608

- 4-IPP, >=97% (HPLC)

- Q27163132

- AKOS005266491

- 41270-96-6

- AC-907/25004997

- CHEMBL497802

- BS-16773

- HY-110063

- SCHEMBL244108

- D80476

- MFCD00234609

- BRD-K25690923-001-01-6

- 4-IPP cpd

- BRD-K25690923-001-02-4

- 4-IPP (4-Iodo-6-phenylpyrimidine)?

- DA-70106

-

- MDL: MFCD00234609

- インチ: InChI=1S/C10H7IN2/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h1-7H

- InChIKey: ZTCJXHNJVLUUMR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)C2=CC(=NC=N2)I

計算された属性

- せいみつぶんしりょう: 281.96540g/mol

- どういたいしつりょう: 281.96540g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 157

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

- ようかいど: DMSO: soluble10mg/mL (clear solution, warmed)

4-IPP セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26-39

-

危険物標識:

- ちょぞうじょうけん:−20°C

4-IPP 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM519860-100mg |

4-IPP |

41270-96-6 | 98% | 100mg |

$161 | 2023-02-02 | |

| DC Chemicals | DC28261-250mg |

4-IPP (4-Iodo-6-phenylpyrimidine) |

41270-96-6 | >98% | 250mg |

$1100.0 | 2023-09-15 | |

| S e l l e c k ZHONG GUO | S2643-25mg |

4-IPP |

41270-96-6 | 99.69% | 25mg |

¥7450.51 | 2023-09-16 | |

| Chemenu | CM519860-250mg |

4-IPP |

41270-96-6 | 98% | 250mg |

$267 | 2023-02-02 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci6252-50mg |

4-IPP |

41270-96-6 | 98% | 50mg |

¥9315.00 | 2023-09-10 | |

| Ambeed | A888571-10mg |

4-Iodo-6-phenylpyrimidine |

41270-96-6 | 98% | 10mg |

$50.0 | 2025-02-22 | |

| Alichem | A039000768-1g |

4-Iodo-6-phenylpyrimidine |

41270-96-6 | 98% | 1g |

$61868.43 | 2023-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-361082A-50mg |

4-IPP, |

41270-96-6 | 50mg |

¥4400.00 | 2023-09-05 | ||

| Aaron | AR00CI0U-1mg |

4-Iodo-6-phenylpyrimidine |

41270-96-6 | 98% | 1mg |

$13.00 | 2025-01-24 | |

| A2B Chem LLC | AF82130-25mg |

4-IPP |

41270-96-6 | 98% | 25mg |

$62.00 | 2024-04-20 |

4-IPP 関連文献

-

Manyu Wang,Xinyan Cheng,Lin Luo,Yu Liu,Fei Cao,Siyu Zhao,Haichuan Peng,Can Hong,Liguo Jin,Libin Deng,Hongbo Xin,Xiaolei Wang Biomater. Sci. 2021 9 1374

-

P. M. Dewick Nat. Prod. Rep. 1995 12 507

41270-96-6 (4-IPP) 関連製品

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 57707-64-9(2-azidoacetonitrile)

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2122418-69-1(ethyl 1-(4-fluorophenyl)-3-oxocyclobutane-1-carboxylate)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:41270-96-6)4-IPP

清らかである:99%/99%

はかる:100mg/250mg

価格 ($):161.0/267.0